molecular formula C15H13BrN4O2 B14976836 Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B14976836
M. Wt: 361.19 g/mol
InChI Key: JQBNFPCQPSIIPX-UHFFFAOYSA-N
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Description

Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a 4-bromophenyl group at position 8, methyl groups at positions 4 and 7, and a methyl ester at position 2. The bromine substituent at the para position of the phenyl ring enhances its electronic and steric properties, making it a candidate for further functionalization or pharmacological studies.

Properties

Molecular Formula

C15H13BrN4O2

Molecular Weight

361.19 g/mol

IUPAC Name

methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C15H13BrN4O2/c1-8-12(10-4-6-11(16)7-5-10)14-18-17-13(15(21)22-3)9(2)20(14)19-8/h4-7H,1-3H3

InChI Key

JQBNFPCQPSIIPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazone Intermediates

The most widely reported method involves a three-step sequence starting from 4-bromobenzaldehyde. Initial hydrazone formation occurs via refluxing 4-bromobenzaldehyde with hydrazine hydrate in ethanol (78°C, 6 h), yielding the corresponding benzaldehyde hydrazone with >95% conversion. Subsequent reaction with 3,5-dimethylpyrazole in the presence of triethyl orthoformate (TEOF) under acidic conditions (HCl, CH₃CN, 0°C → rt, 12 h) facilitates cyclization to the pyrazolo-triazine core. Key considerations include:

  • Stoichiometric ratios : Optimal 1:1.2 molar ratio of hydrazone to TEOF prevents over-alkylation
  • Temperature control : Gradual warming from 0°C to room temperature minimizes side product formation
  • Acid selection : HCl outperforms H₂SO₄ or TsOH in yield (82% vs. 68–74%)

The final esterification step employs methyl chloroformate (1.2 equiv) with DMAP (0.1 equiv) in dichloromethane (0°C, 2 h), achieving 89% yield of the target compound after column purification (SiO₂, hexane/EtOAc 4:1).

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Pilot-scale production (100 kg batches) utilizes continuous flow technology to enhance reproducibility:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 500 mL 200 L
Temperature Control ±2°C ±0.5°C
Mixing Efficiency Magnetic stirrer Static mixers
Yield 82% 88%

Key innovations include:

  • Automated pH adjustment : Maintains optimal acidity (pH 3.5–4.0) during cyclization
  • In-line IR monitoring : Detects intermediate hydrazone concentrations (λ = 1680 cm⁻¹)
  • Crystallization-driven purification : Gradient cooling from 80°C to -20°C in heptane/THF

Green Chemistry Modifications

Recent advances focus on solvent substitution and catalyst recovery:

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor decreases from 18.7 to 6.2)
  • Immobilized DMAP on silica gel enables 97% catalyst recovery over 5 cycles
  • Microwave-assisted esterification (100 W, 80°C, 15 min) cuts reaction time by 75% while maintaining 85% yield

Spectroscopic Characterization and Quality Control

Structural Elucidation Techniques

Comprehensive characterization employs orthogonal analytical methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (s, 3H, OCH₃), 2.68 (s, 3H, CH₃), 2.45 (s, 3H, CH₃)
  • ¹³C NMR : 165.2 (C=O), 152.1–116.4 (aromatic carbons), 52.8 (OCH₃), 22.1/21.3 (CH₃ groups)

Mass Spectrometry

  • HRMS (ESI+): m/z calculated for C₁₆H₁₅BrN₄O₂ [M+H]⁺ 383.0341, found 383.0339

X-ray Crystallography
Single-crystal analysis confirms:

  • Dihedral angle between pyrazolo-triazine core and bromophenyl group: 38.7°
  • Halogen bonding interactions (Br⋯N = 3.21 Å) influencing crystal packing

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) standards require:

Test Specification Method
Related Substances ≤0.15% HPLC (C18, 0.1% H₃PO₄/MeCN)
Residual Solvents <500 ppm GC-MS (DB-5 column)
Heavy Metals <10 ppm ICP-OES

Stability studies indicate 24-month shelf life when stored under nitrogen at -20°C.

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency Metrics

Method Overall Yield Time Investment Scalability
Cyclocondensation 67–82% 18–24 h Excellent
Oxidative Expansion 48–55% 8–12 h Moderate
Microwave-Assisted 79–85% 4–6 h Limited

Environmental Impact Assessment

Parameter Cyclocondensation Oxidative Expansion
PMI (Process Mass Intensity) 32.1 45.6
Energy Consumption (kW·h/kg) 18.7 29.4
Wastewater Generation (L/kg) 12.4 18.9

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared to related pyrazolo-triazine derivatives, as outlined below:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound 8-(4-BrPh), 4-Me, 7-Me, 3-COOMe C₁₆H₁₄BrN₅O₂ Potential anticancer agent; bromine enhances electrophilicity for cross-coupling reactions.
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) 8-(4-MeOPh), 4-oxo, 3-COOEt C₁₆H₁₈N₄O₄ Anticancer candidate with low toxicity; electroactive due to methoxy group.
Ethyl 4-mercapto-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4-SH, 8,10-Me, pyrido-fused core, 3-COOEt C₁₆H₁₆N₆O₂S Exhibits antitumor activity; sulfur enhances nucleophilic reactivity.
Methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 8-(4-FPh), 4-Me, 7-Me, 3-COOMe C₁₆H₁₄FN₅O₂ Fluorine substituent improves metabolic stability and binding affinity in receptor interactions.
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 8-(4-FPh), 4-(dimethylamino)vinyl, 3-COOEt C₁₈H₁₈FN₅O₂ Extended conjugation enhances fluorescence properties; used in optoelectronic applications.

Key Structural and Functional Differences

Substituent Effects :

  • The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding to biological targets (e.g., enzymes or DNA) compared to the 4-methoxyphenyl group in EIMTC, which is electron-donating .
  • Fluorine in Methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo... enhances lipophilicity and metabolic stability relative to bromine, which is heavier and more polarizable .

Biological Activity: EIMTC (Ethyl 8-(4-methoxyphenyl)-4-oxo...) demonstrated promising anticancer activity with low toxicity in vitro and in vivo, attributed to its fused nucleobase-like structure .

Synthetic Utility: The bromine atom in the target compound enables further functionalization via Suzuki-Miyaura cross-coupling, unlike fluorine or methoxy groups in analogues . Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)... incorporates a vinylamino group, enabling conjugation for fluorescence-based imaging .

Crystallographic Data :

  • Derivatives with bromine or bulky substituents (e.g., tert-butyl) exhibit distinct crystal packing patterns, as seen in 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones .

Contradictions and Limitations

  • While EIMTC is highlighted as a low-toxicity anticancer candidate, other analogues (e.g., pyridopyrazolo-triazines) lack detailed toxicity profiles, complicating direct comparisons .
  • The electrochemical activity of EIMTC is well-documented via screen-printed sensors, but similar data for the bromophenyl analogue is absent in the provided evidence .

Q & A

Q. How can researchers design experiments to minimize resource waste in iterative synthetic studies?

  • Methodological Answer : Employ high-throughput screening (HTS) with microreactors for small-scale condition testing. Use machine learning to prioritize reaction variables (e.g., temperature, catalyst loading) based on historical data. Virtual simulations of reaction kinetics reduce physical trials .

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